Cas no 95333-64-5 (4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol)

4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 2H-Imidazole-2-thione,1,3-dihydro-1-[(4-hydroxyphenyl)methyl]-
- 1-(4-Hydroxybenzyl)imidazole-2-thiol
- 3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione
- 1-(4'-hydroxybenzyl)-2-thioimidazole
- 1-(p-hydroxybenzyl)-1,3-dihydro-2H-imidazole-2-thione
- 1-Hbit
- Lopac-H-6892
- NCGC00015512-03
- CCG-204674
- 4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol
- AKOS026729547
- EN300-157294
- H 6892
- SR-01000075914-1
- BDBM50014968
- 95333-64-5
- 4-((2-Mercapto-1H-imidazol-1-yl)methyl)phenol
- DTXSID20241812
- SDCCGSBI-0050567.P002
- 1-(4-Hydroxy-benzyl)-1,3-dihydro-imidazole-2-thione
- 4-(2-Mercapto-imidazol-1-ylmethyl)-phenol
- Z2286614991
- Lopac0_000585
- NCGC00093964-02
- NCGC00261270-01
- NCGC00015512-02
- Tox21_500585
- PD015107
- CHEMBL164747
- 1-(4-hydroxybenzyl)imidazole-2-thione
- SCHEMBL1320600
- NCGC00015512-01
- NCGC00093964-01
- EU-0100585
- SR-01000075914
- LP00585
- HMS3261F12
- NCGC00015512-04
- SCHEMBL10621224
- 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol
-
- MDL: MFCD00079360
- インチ: InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14)
- InChIKey: WVWZHFJGVDNBDA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)CN2C=CN=C2S
計算された属性
- せいみつぶんしりょう: 206.05100
- どういたいしつりょう: 206.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.6Ų
じっけんとくせい
- PSA: 76.85000
- LogP: 1.92570
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol セキュリティ情報
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157294-0.1g |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95% | 0.1g |
$595.0 | 2023-07-07 | |
TRC | B537158-50mg |
4-[(2-Sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 50mg |
$ 1447.00 | 2023-04-18 | ||
TRC | B537158-100mg |
4-[(2-Sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 100mg |
$ 3000.00 | 2023-09-08 | ||
Enamine | EN300-157294-1.0g |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95% | 1.0g |
$1714.0 | 2023-07-07 | |
1PlusChem | 1P005SLV-50mg |
1-(4-HYDROXYBENZYL)IMIDAZOLE-2-THIOL |
95333-64-5 | 95% | 50mg |
$625.00 | 2024-04-19 | |
Enamine | EN300-5342345-250mg |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95.0% | 250mg |
$849.0 | 2023-09-24 | |
Enamine | EN300-5342345-1000mg |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95.0% | 1000mg |
$1714.0 | 2023-09-24 | |
Enamine | EN300-5342345-2500mg |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95.0% | 2500mg |
$3362.0 | 2023-09-24 | |
1PlusChem | 1P005SLV-1g |
1-(4-HYDROXYBENZYL)IMIDAZOLE-2-THIOL |
95333-64-5 | 95% | 1g |
$2181.00 | 2023-12-16 | |
Enamine | EN300-157294-0.25g |
4-[(2-sulfanyl-1H-imidazol-1-yl)methyl]phenol |
95333-64-5 | 95% | 0.25g |
$849.0 | 2023-07-07 |
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol 関連文献
-
Raviraj Kulathila,Kathleen A. Merkler,David J. Merkler Nat. Prod. Rep. 1999 16 145
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenolに関する追加情報
4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol: A Comprehensive Overview
The compound 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol, identified by the CAS registry number CAS No. 95333-64-5, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied due to their unique chemical properties and versatile functionalities. The structure of this molecule consists of a phenolic group attached to a methyl-substituted imidazole ring, where the imidazole moiety is further substituted with a sulfanyl (thioether) group. This combination of functional groups imparts the molecule with distinctive reactivity and selectivity, making it a valuable compound in both academic research and practical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol. Researchers have employed various strategies, including one-pot synthesis, microwave-assisted synthesis, and catalytic methods, to optimize the production process. These methods not only enhance the yield but also reduce the reaction time, making the synthesis more cost-effective and environmentally friendly. The ability to synthesize this compound in large quantities has paved the way for its exploration in diverse fields such as pharmacology, materials science, and environmental chemistry.
In the field of pharmacology, 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol has shown promising results as a potential drug candidate. Studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, research has highlighted its potential as an anti-inflammatory agent due to its inhibitory effects on cyclooxygenase enzymes. Additionally, preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
The unique electronic properties of 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol make it an attractive candidate for applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in metalloorganic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing technologies. Furthermore, the sulfur-containing imidazole ring imparts thiol-like reactivity to the molecule, enabling it to participate in thiol–ene click reactions—a versatile tool in polymer chemistry and drug delivery systems.
In terms of environmental applications, 4-(2-Sulfanyl-1H-imidazol-1-yl)methylphenol has been investigated for its role in pollution control and remediation. Its ability to act as a reducing agent has been leveraged in the removal of heavy metal ions from aqueous solutions. Additionally, studies have explored its potential as a catalyst in organic transformations that are environmentally benign and sustainable.
The growing interest in CAS No. 95333-64-5 can be attributed to its multifaceted properties and adaptability across different scientific domains. As research continues to uncover new insights into its structure-function relationships and reactivity patterns, this compound is poised to play an increasingly important role in both academic and industrial settings.
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